Cas no 1019631-78-7 (Cyclohexanamine, 4-(1,1-dimethylethyl)-N-2-propyn-1-yl- )

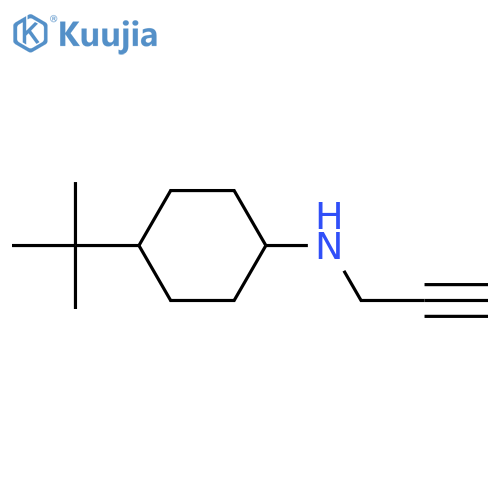

1019631-78-7 structure

商品名:Cyclohexanamine, 4-(1,1-dimethylethyl)-N-2-propyn-1-yl-

CAS番号:1019631-78-7

MF:C13H23N

メガワット:193.32842373848

CID:5249954

Cyclohexanamine, 4-(1,1-dimethylethyl)-N-2-propyn-1-yl- 化学的及び物理的性質

名前と識別子

-

- 4-(1,1-Dimethylethyl)-N-2-propyn-1-ylcyclohexanamine (ACI)

- Cyclohexanamine, 4-(1,1-dimethylethyl)-N-2-propyn-1-yl-

-

- インチ: 1S/C13H23N/c1-5-10-14-12-8-6-11(7-9-12)13(2,3)4/h1,11-12,14H,6-10H2,2-4H3

- InChIKey: IQZFGGIEBZNQQJ-UHFFFAOYSA-N

- ほほえんだ: C#CCNC1CCC(C(C)(C)C)CC1

Cyclohexanamine, 4-(1,1-dimethylethyl)-N-2-propyn-1-yl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-380028-1.0g |

4-TERT-BUTYL-N-(PROP-2-YN-1-YL)CYCLOHEXAN-1-AMINE |

1019631-78-7 | 95% | 1.0g |

$571.0 | 2023-03-02 | |

| Enamine | EN300-380028-2.5g |

4-TERT-BUTYL-N-(PROP-2-YN-1-YL)CYCLOHEXAN-1-AMINE |

1019631-78-7 | 95% | 2.5g |

$1118.0 | 2023-03-02 | |

| Enamine | EN300-380028-5.0g |

4-TERT-BUTYL-N-(PROP-2-YN-1-YL)CYCLOHEXAN-1-AMINE |

1019631-78-7 | 95% | 5.0g |

$1654.0 | 2023-03-02 | |

| Enamine | EN300-380028-0.05g |

4-TERT-BUTYL-N-(PROP-2-YN-1-YL)CYCLOHEXAN-1-AMINE |

1019631-78-7 | 95% | 0.05g |

$480.0 | 2023-03-02 | |

| Enamine | EN300-380028-0.5g |

4-TERT-BUTYL-N-(PROP-2-YN-1-YL)CYCLOHEXAN-1-AMINE |

1019631-78-7 | 95% | 0.5g |

$548.0 | 2023-03-02 | |

| Enamine | EN300-380028-0.25g |

4-TERT-BUTYL-N-(PROP-2-YN-1-YL)CYCLOHEXAN-1-AMINE |

1019631-78-7 | 95% | 0.25g |

$525.0 | 2023-03-02 | |

| Enamine | EN300-380028-10.0g |

4-TERT-BUTYL-N-(PROP-2-YN-1-YL)CYCLOHEXAN-1-AMINE |

1019631-78-7 | 95% | 10.0g |

$2454.0 | 2023-03-02 | |

| Enamine | EN300-380028-0.1g |

4-TERT-BUTYL-N-(PROP-2-YN-1-YL)CYCLOHEXAN-1-AMINE |

1019631-78-7 | 95% | 0.1g |

$502.0 | 2023-03-02 |

Cyclohexanamine, 4-(1,1-dimethylethyl)-N-2-propyn-1-yl- 関連文献

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

1019631-78-7 (Cyclohexanamine, 4-(1,1-dimethylethyl)-N-2-propyn-1-yl- ) 関連製品

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量